molecular formula C7H6ClF3N2O B14049125 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene

Cat. No.: B14049125
M. Wt: 226.58 g/mol
InChI Key: DRBFAUYJKOFNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene involves several steps. One common method includes the nucleophilic substitution of a suitable precursor. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

2-chloro-5-(trifluoromethoxy)benzene-1,3-diamine

InChI

InChI=1S/C7H6ClF3N2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H,12-13H2

InChI Key

DRBFAUYJKOFNHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)OC(F)(F)F

Origin of Product

United States

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